Atracurium besylate is the bisbenzenesulfonate salt of atracurium. It has a role as a nicotinic antagonist and a muscle relaxant. It is a quaternary ammonium salt and an organosulfonate salt. It contains an atracurium. A non-depolarizing neuromuscular blocking agent with short duration of action. Its lack of significant cardiovascular effects and its lack of dependence on good kidney function for elimination provide clinical advantage over alternate non-depolarizing neuromuscular blocking agents. Atracurium Besylate is a synthetic dibenzensulfonate derivative muscle relaxant, Atracurium Besylate acts as a non-depolarizing neuromuscular blocking agent, with short to intermediary duration of action and no significant cardiovascular effects. Not dependent on kidney function for elimination, it provides clinical advantages over other non-depolarizing, neuromuscular blocking agents. (NCI04) See also: Atracurium (has active moiety).
Related Compounds
Cisatracurium Besylate
Compound Description: Cisatracurium besylate is a non-depolarizing neuromuscular blocking agent. It is a purified isomer of atracurium besylate with a more rapid onset of action and a longer duration of action. [, , , , , ]
Relevance: Cisatracurium besylate is a stereoisomer of atracurium besylate, specifically the 1R-cis,1'R-cis isomer. While both compounds exhibit neuromuscular blocking activity by antagonizing acetylcholine at the neuromuscular junction, cisatracurium besylate exhibits a more favorable pharmacokinetic profile with reduced histamine release. [, , ]
Laudanosine
Compound Description: Laudanosine is a benzylisoquinoline alkaloid and a major metabolite of both atracurium besylate and cisatracurium besylate. It is reported to have convulsant activity in high concentrations. [, , ]
Relevance: Laudanosine is a breakdown product of atracurium besylate, formed through Hofmann elimination and ester hydrolysis. While laudanosine possesses minimal neuromuscular blocking activity, its accumulation, particularly in patients with renal impairment, has been associated with potential central nervous system side effects. [, , ]
Monoquaternary Alcohol
Compound Description: Monoquaternary alcohol is a metabolite of atracurium besylate and cisatracurium besylate. It exhibits minimal neuromuscular blocking activity. []
Relevance: Similar to laudanosine, monoquaternary alcohol is a breakdown product of atracurium besylate. It exhibits significantly less potency as a neuromuscular blocker compared to atracurium besylate and is not clinically significant in typical clinical scenarios. []
Vecuronium Bromide
Compound Description: Vecuronium bromide is a non-depolarizing neuromuscular blocking agent. It is an aminosteroid derivative with a longer duration of action than atracurium besylate. [, , , ]
Suxamethonium Chloride (Succinylcholine)
Compound Description: Suxamethonium chloride, also known as succinylcholine, is a depolarizing neuromuscular blocking agent. It has a rapid onset and short duration of action. []
Relevance: Suxamethonium chloride and atracurium besylate both induce neuromuscular blockade but through different mechanisms. Atracurium besylate is a non-depolarizing agent, competitively inhibiting acetylcholine at the neuromuscular junction, while suxamethonium chloride is a depolarizing agent, causing prolonged depolarization of the muscle membrane. []
Tubocurarine
Compound Description: Tubocurarine is a naturally occurring alkaloid and a non-depolarizing neuromuscular blocking agent. It has a long duration of action and is rarely used clinically today. []
Relevance: Tubocurarine holds historical significance as one of the first neuromuscular blocking agents used clinically. Atracurium besylate represents a more modern alternative with a shorter duration of action and a more predictable pharmacokinetic profile. []
Mivacurium Chloride
Compound Description: Mivacurium chloride is a non-depolarizing neuromuscular blocking agent. It has a short duration of action due to its rapid hydrolysis by plasma cholinesterase. []
Rocuronium Bromide
Compound Description: Rocuronium bromide is a non-depolarizing neuromuscular blocking agent. It has a rapid onset of action and an intermediate duration of action. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Atracurium is a diester compound consisting of pentane-1,5-diol with both hydroxyls bearing 3-[1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-3,4-dihydroisoquinolinium-2(1H)-yl]propanoyl groups. It has a role as a muscle relaxant and a nicotinic antagonist. It is a quaternary ammonium ion and a diester. Atracurium is a Nondepolarizing Neuromuscular Blocker. The physiologic effect of atracurium is by means of Neuromuscular Nondepolarizing Blockade. A non-depolarizing neuromuscular blocking agent with short duration of action. Its lack of significant cardiovascular effects and its lack of dependence on good kidney function for elimination provide clinical advantage over alternate non-depolarizing neuromuscular blocking agents. See also: Atracurium Besylate (has salt form).
AZD4205 is a highly potent JAK1-selective kinase inhibitor with excellent preclinical pharmacokinetics with potential for further clinical development. JAK1 is part of the JAK1/signal transducer and activator of transcription (STAT) axis, which plays an important role in tumour escape from EGFR-targeted treatment.
Glycine appears as white crystals. (NTP, 1992) Glycine is the simplest (and the only achiral) proteinogenic amino acid, with a hydrogen atom as its side chain. It has a role as a nutraceutical, a hepatoprotective agent, an EC 2.1.2.1 (glycine hydroxymethyltransferase) inhibitor, a NMDA receptor agonist, a micronutrient, a fundamental metabolite and a neurotransmitter. It is an alpha-amino acid, a serine family amino acid and a proteinogenic amino acid. It is a conjugate base of a glycinium. It is a conjugate acid of a glycinate. It is a tautomer of a glycine zwitterion. A non-essential amino acid. It is found primarily in gelatin and silk fibroin and used therapeutically as a nutrient. It is also a fast inhibitory neurotransmitter. Glycine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655). Glycine is a natural product found in Microchloropsis, Pinus densiflora, and other organisms with data available. Glycine is a non-essential, non-polar, non-optical, glucogenic amino acid. Glycine, an inhibitory neurotransmitter in the CNS, triggers chloride ion influx via ionotropic receptors, thereby creating an inhibitory post-synaptic potential. In contrast, this agent also acts as a co-agonist, along with glutamate, facilitating an excitatory potential at the glutaminergic N-methyl-D-aspartic acid (NMDA) receptors. Glycine is an important component and precursor for many macromolecules in the cells. Glycine is a simple, nonessential amino acid, although experimental animals show reduced growth on low-glycine diets. The average adult ingests 3 to 5 grams of glycine daily. Glycine is involved in the body's production of DNA, phospholipids and collagen, and in release of energy. Glycine levels are effectively measured in plasma in both normal patients and those with inborn errors of glycine metabolism. Nonketotic hyperglycinaemia (OMIM 606899) is an autosomal recessive condition caused by deficient enzyme activity of the glycine cleavage enzyme system (EC 2.1.1.10). The glycine cleavage enzyme system comprises four proteins: P-, T-, H- and L-proteins (EC 1.4.4.2, EC 2.1.2.10 and EC 1.8.1.4 for P-, T- and L-proteins). Mutations have been described in the GLDC (OMIM 238300), AMT (OMIM 238310), and GCSH (OMIM 238330) genes encoding the P-, T-, and H-proteins respectively. The glycine cleavage system catalyses the oxidative conversion of glycine into carbon dioxide and ammonia, with the remaining one-carbon unit transferred to folate as methylenetetrahydrofolate. It is the main catabolic pathway for glycine and it also contributes to one-carbon metabolism. Patients with a deficiency of this enzyme system have increased glycine in plasma, urine and cerebrospinal fluid (CSF) with an increased CSF: plasma glycine ratio. (A3412). t is also a fast inhibitory neurotransmitter. See also: Amlisimod (monomer of) ... View More ...
Monocarboxylate Transporter 1 Inhibitor AZD3965 is an orally available inhibitor of monocarboxylate transporter 1 (MCT1), with potential antineoplastic activity. Upon oral administration, MCT1 inhibitor AZD3965 binds to MCT1 and prevents the transport of lactate into and out of the cell. This leads to an accumulation of lactate, intracellular acidification, and eventually cancer cell death. MCT1, a protein overexpressed on tumor cells, is responsible for the transport of monocarboxylates across the cell membrane and plays a key role in cell metabolism.